Ethyl 2-hydroxy-4-methoxybenzoate

Catalog No.
S3549434
CAS No.
35031-00-6
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydroxy-4-methoxybenzoate

CAS Number

35031-00-6

Product Name

Ethyl 2-hydroxy-4-methoxybenzoate

IUPAC Name

ethyl 2-hydroxy-4-methoxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6,11H,3H2,1-2H3

InChI Key

XTIRHTFASWVFJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)O

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)O

Ethyl 2-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C10H12O4C_{10}H_{12}O_4. It features a benzoate structure with a hydroxyl group and a methoxy group positioned at the 2 and 4 positions, respectively. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and for its potential biological activities.

, including:

  • Esterification: It can be synthesized through the esterification of 2-hydroxy-4-methoxybenzoic acid with ethanol, often catalyzed by acids like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC) .
  • Alkylation: The compound can undergo alkylation reactions to form more complex structures, such as in the synthesis of pharmaceuticals .
  • Nitration and Reduction: It can be nitrated and subsequently reduced to yield various derivatives, which may have enhanced biological activity .

Ethyl 2-hydroxy-4-methoxybenzoate exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as an antifeedant, which suggests applications in agriculture to deter pests . Additionally, its derivatives have shown promise in anticancer research, particularly in the synthesis of compounds related to gefitinib, a drug used in cancer therapy .

The synthesis of Ethyl 2-hydroxy-4-methoxybenzoate can be achieved through several methods:

  • Direct Esterification: Reacting 2-hydroxy-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.
  • Using DCC: Employing dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate esterification under milder conditions .
  • Multi-step Synthesis: Starting from simpler aromatic compounds, undergoing a series of reactions including alkylation, nitration, and reduction to yield the desired ester .

Ethyl 2-hydroxy-4-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of medicinal compounds.
  • Agriculture: Due to its antifeedant properties, it is explored for use in pest control formulations.
  • Cosmetics: It may be utilized for its aromatic properties and as a potential preservative.

Studies on Ethyl 2-hydroxy-4-methoxybenzoate's interactions reveal its potential effectiveness against certain pathogens and pests. Its derivatives have been evaluated for their ability to inhibit growth or activity of specific bacterial strains and fungi . Furthermore, research indicates that it may interact synergistically with other compounds to enhance its biological efficacy.

Ethyl 2-hydroxy-4-methoxybenzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-hydroxybenzoateHydroxyl group at position 2Lacks methoxy substitution; primarily used as a preservative.
Methyl 3-hydroxy-4-methoxybenzoateMethoxy group at position 4More commonly studied for pharmaceutical applications.
Methyl 3-methoxybenzoateMethoxy group at position 3Often used in flavoring; less bioactive than Ethyl 2-hydroxy-4-methoxybenzoate.
Ethyl p-hydroxybenzoateHydroxyl group at para positionUsed extensively as a preservative; lacks unique biological activities found in Ethyl 2-hydroxy-4-methoxybenzoate.

Ethyl 2-hydroxy-4-methoxybenzoate stands out due to its unique combination of functional groups that contribute to its diverse biological activities and applications compared to these similar compounds.

XLogP3

2.7

Dates

Modify: 2024-02-18

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